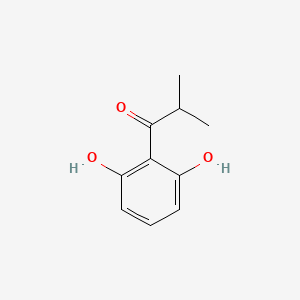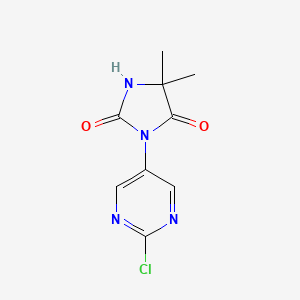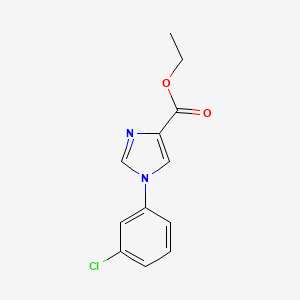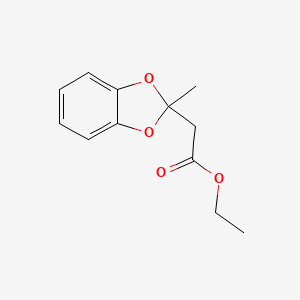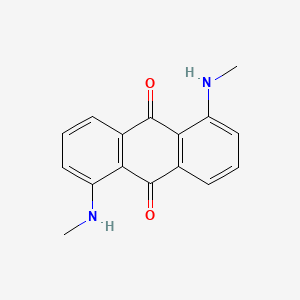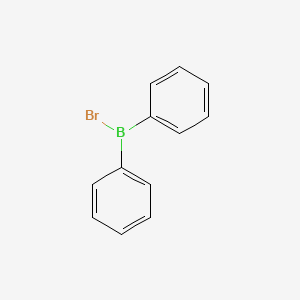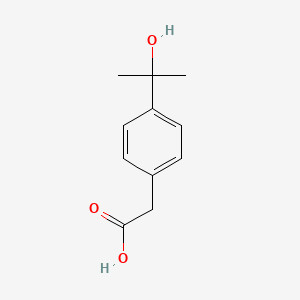
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a phenyl ring substituted with a hydroxyisopropyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reduction of 4-hydroxyphenylacetic acid using elemental phosphorus and iodine . Another approach includes the esterification of 4-hydroxyphenylacetic acid with various alcohols to form esters, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-(1-oxo-1methylethyl)phenylacetic acid.
Reduction: Formation of 4-(1-hydroxy-1methylethyl)phenylethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
科学研究应用
2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyisopropyl group and the phenyl ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the hydroxyisopropyl group, making it less hydrophobic.
4-(1-oxo-1methylethyl)phenylacetic acid: An oxidized form with different chemical properties.
4-(1-hydroxy-1methylethyl)phenylethanol: A reduced form with an alcohol group instead of a carboxylic acid.
Uniqueness
The presence of the hydroxyisopropyl group in 2-(4-(2-Hydroxypropan-2-yl)phenyl)acetic acid imparts unique chemical and biological properties. This structural feature enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-[4-(2-hydroxypropan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,14)9-5-3-8(4-6-9)7-10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) |
InChI 键 |
CEPBRHJAGBFDCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


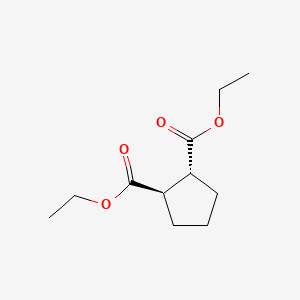

![2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-5-ISOXAZOLYL]PHENYL METHYL ETHER](/img/structure/B8731362.png)
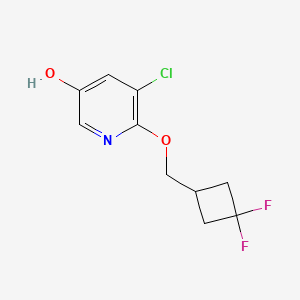
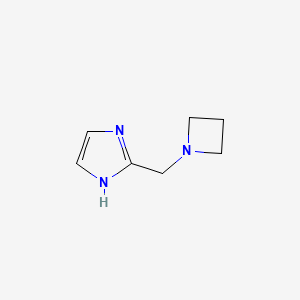
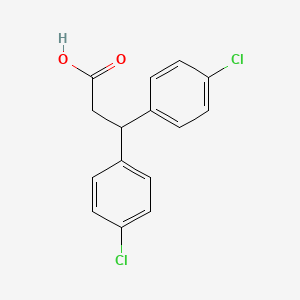
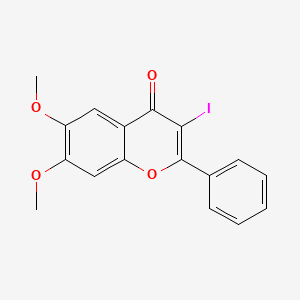
![3-Imidazo[1,2-b]pyridazin-2-ylbenzoic acid](/img/structure/B8731386.png)
